molecular formula C7H5F9O B3040771 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane CAS No. 239463-94-6

2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane

Cat. No.: B3040771
CAS No.: 239463-94-6
M. Wt: 276.1 g/mol
InChI Key: SYBLPUZYAVFTTM-UHFFFAOYSA-N
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Description

2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane is a fluorinated epoxide characterized by an oxirane (epoxide) ring attached to a perfluorinated butyl chain with a trifluoromethyl (-CF₃) substituent. This compound belongs to the broader class of perfluorinated compounds (PFCs), which are known for their chemical inertness, thermal stability, and hydrophobic/lipophobic properties due to strong C-F bonds.

Properties

IUPAC Name

2-[2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c8-4(6(11,12)13,1-3-2-17-3)5(9,10)7(14,15)16/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBLPUZYAVFTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193674
Record name 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-94-6
Record name 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239463-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process typically includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and reliability of the final product. Industrial production methods may also involve the use of specialized equipment to handle the highly reactive and potentially hazardous nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the oxirane ring into a diol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or alcohols.

The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound include fluorinated alcohols, ketones, diols, and various substituted derivatives. These products are often characterized by their high stability and unique chemical properties, making them valuable in various applications.

Scientific Research Applications

2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex fluorinated molecules and polymers. Its unique reactivity and stability make it a valuable tool in organic synthesis and materials science.

    Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated pharmaceuticals and bioactive molecules.

    Medicine: The compound’s stability and reactivity make it a potential candidate for the development of new drugs and therapeutic agents. Its unique properties are being explored for use in drug delivery systems and medical imaging.

    Industry: In industrial applications, this compound is used in the production of high-performance materials, such as fluorinated polymers and coatings. Its chemical properties make it suitable for use in harsh environments and specialized applications.

Mechanism of Action

The mechanism of action of 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable bonds with other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions.

At the molecular level, the compound’s mechanism of action may involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and targets involved depend on the nature of the reaction and the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Gaps

  • Toxicity: PFCs like perfluorooctanoic acid (PFOA) are linked to environmental persistence. The target compound’s shorter chain may reduce bioaccumulation risks, but data are lacking .

Biological Activity

2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane, commonly referred to as Butanoyl fluoride, is a fluorinated compound with notable chemical properties and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Chemical Name : Butanoyl fluoride, 2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)-
  • CAS Number : 754-49-4
  • Molecular Formula : C5F10O
  • Molecular Weight : 266.04 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its toxicity and potential applications in medicinal chemistry.

Toxicological Studies

  • Acute Toxicity : Research indicates that fluorinated compounds often exhibit higher toxicity levels compared to their non-fluorinated counterparts. The acute toxicity of Butanoyl fluoride has been assessed through various animal models. For instance, studies have shown that exposure to high concentrations can lead to respiratory distress and neurological effects due to its reactive nature and ability to form toxic metabolites .
  • Chronic Exposure Effects : Long-term exposure studies suggest that chronic inhalation or dermal contact with this compound may lead to cumulative toxic effects. These effects include potential neurotoxicity and disruption of metabolic pathways related to lipid metabolism .

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cellular models by generating reactive oxygen species. This oxidative stress can lead to cellular damage and apoptosis in sensitive cell types .
  • Enzyme Inhibition : It may also inhibit critical enzymes involved in detoxification processes. For example, studies indicate that it can inhibit cytochrome P450 enzymes which play a significant role in drug metabolism and the detoxification of xenobiotics .

Case Study 1: Neurotoxicity Assessment

A study conducted on the neurotoxic effects of various fluorinated compounds included Butanoyl fluoride as one of the test substances. The results indicated a significant impact on dopaminergic neurons in vitro. The study revealed that exposure led to a decrease in dopamine levels and increased markers of oxidative stress .

Case Study 2: Environmental Impact

Research assessing the environmental persistence and bioaccumulation potential of fluorinated compounds highlighted Butanoyl fluoride's stability in aquatic environments. This stability raises concerns regarding its long-term ecological impact and potential bioaccumulation in aquatic organisms .

Data Table: Summary of Biological Activities

Activity TypeFindings
Acute ToxicityHigh toxicity observed; respiratory distress reported
Chronic EffectsPotential neurotoxicity; disruption of lipid metabolism
MechanismInduction of ROS; inhibition of cytochrome P450 enzymes
Environmental ImpactPersistent in aquatic environments; potential for bioaccumulation

Q & A

Q. What are the established synthetic routes for 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves fluorinated alkene precursors undergoing epoxidation. For example, a hexafluoroalkene intermediate can be treated with a peracid (e.g., mCPBA) to form the oxirane ring. Key intermediates include 2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butene, which is epoxidized under controlled conditions to avoid ring-opening side reactions. Characterization of intermediates via 19F^{19}\text{F} NMR and GC-MS is critical to confirm regioselectivity and purity .

Q. What analytical techniques are most effective for characterizing the fluorinated substituents in this compound?

  • Methodological Answer : A combination of 19F^{19}\text{F} NMR (for fluorine environment mapping), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (for stereochemical validation) is recommended. FTIR can identify C-F stretching vibrations (1,000–1,350 cm1^{-1}), while differential scanning calorimetry (DSC) assesses thermal stability.
Technique Application Detection Limit/Resolution
19F^{19}\text{F} NMRFluorine environment mapping0.1–1.0 ppm (chemical shift range)
HRMSMolecular formula confirmation< 2 ppm mass accuracy
X-ray crystallographyStereochemical and structural validationAtomic resolution (≤ 0.01 Å)

Advanced Research Questions

Q. How can the stereochemical integrity of the oxirane ring be maintained during fluorination steps?

  • Methodological Answer : Fluorination reactions often proceed via radical or ionic mechanisms, which can disrupt stereochemistry. To preserve stereochemical integrity:
  • Use low-temperature conditions (< -20°C) with fluorinating agents like Selectfluor® or DAST to minimize racemization.
  • Employ chiral catalysts (e.g., enantiopure Lewis acids) to direct fluorination stereoselectivity.
  • Monitor reaction progress with chiral HPLC or 19F^{19}\text{F} NMR to detect epimerization early .

Q. How should researchers address discrepancies in thermal stability data reported across different studies?

  • Methodological Answer : Conflicting thermal stability data may arise from impurities, measurement techniques, or environmental conditions. To resolve contradictions:
  • Replicate experiments : Use standardized DSC protocols (heating rate: 10°C/min, inert atmosphere).
  • Cross-validate methods : Compare DSC results with thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS).
  • Consult multi-source data : Cross-reference with NIST Chemistry WebBook entries for fluorinated epoxides to identify outliers .

Q. What computational strategies are effective for predicting the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nucleophilic attack on the oxirane ring. Focus on:
  • Electrostatic potential maps : Identify electrophilic regions susceptible to nucleophilic agents (e.g., amines, thiols).
  • Transition-state analysis : Calculate activation energies for ring-opening pathways (e.g., SN2 vs. radical mechanisms).
  • Validate predictions with kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Discrepancies may stem from solvent purity, temperature, or measurement techniques. A systematic approach includes:
  • Standardize solvent preparation : Use anhydrous solvents (e.g., DMF, DMSO) with ≤ 50 ppm water (tested via Karl Fischer titration).
  • Use multiple solubility assays : Compare gravimetric, UV-Vis, and NMR-based methods.
  • Publish full metadata : Document temperature, agitation method, and equilibration time to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane

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